molecular formula C7H14N2O2 B166608 N,N-dimethylmorpholine-2-carboxamide CAS No. 135072-23-0

N,N-dimethylmorpholine-2-carboxamide

Cat. No. B166608
M. Wt: 158.2 g/mol
InChI Key: BLBLRJCALSOJFU-UHFFFAOYSA-N
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Description

N,N-dimethylmorpholine-2-carboxamide is a chemical compound with the CAS Number: 135072-23-0 and Molecular Weight: 158.2 . Its IUPAC name is N,N-dimethyl-2-morpholinecarboxamide .


Molecular Structure Analysis

The molecular formula of N,N-dimethylmorpholine-2-carboxamide is C7H14N2O2 . The Inchi Code is 1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 .

Scientific Research Applications

Fluorescent Probes for Zinc Ion Determination

N,N-dimethylmorpholine-2-carboxamide derivatives have been explored for their potential as fluorescent probes, especially in the detection of zinc ions. The introduction of carboxamide groups into certain molecules, like 8-aminoquinoline, has led to the creation of 8-amidoquinoline derivatives. These derivatives exhibit enhanced water solubility and cell membrane permeability, making them effective for biological applications. They have been recognized for their rapid reactivity, good selectivity, and biocompatibility, especially in zinc ion sensing for both environmental and biological contexts (Mohamad et al., 2021).

Industrial Applications and Toxicological Perspectives

While not directly related to N,N-dimethylmorpholine-2-carboxamide, it's notable that N,N-Dimethylformamide (DMF), a compound with structural similarity, is widely used as an organic solvent in industries like synthetic leather and resin production. Its industrial significance is shadowed by its controversial hazardous effects, particularly liver damage, in exposed workers. Despite the excellent solvent properties, the potential health risks, especially in occupational settings, have prompted extensive research into DMF's toxicology and mechanisms of toxicity (Kim & Kim, 2011).

Biomedical Applications of Phosphorus-containing Polymers

Phosphorus-containing polymers, particularly those involving carboxamide groups, have garnered significant interest in the biomedical field due to their properties like biocompatibility and hemocompatibility. These polymers have found applications in diverse areas such as dentistry, regenerative medicine, and drug delivery. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, with its biomimetic structure, has been a focal point, leading to the development of phosphorylcholine-containing (co)polymers. These materials represent a promising class for various biomedical applications (Monge et al., 2011).

Safety And Hazards

For safety information and potential hazards associated with N,N-dimethylmorpholine-2-carboxamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N,N-dimethylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBLRJCALSOJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607634
Record name N,N-Dimethylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylmorpholine-2-carboxamide

CAS RN

135072-23-0
Record name N,N-Dimethylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-benzyl-N,N-dimethylmorpholine-2-carboxamide (803 mg, 3.23 mmol), ammonium formate (2.15 g, 32.3 mmol) and 10% Pd/C (400 mg) in EtOH (20 mL) was heated at 50° C. for 1 hour. After cooling to room temperature, the catalyst was filtered off, washed with EtOH. The combined filtrate and washings were concentrated, and the residue was dissolved in EtOH (20 mL). Ammonium formate (2.15 g, 32.3 mmol) and 10% Pd/C (400 mg) were added to the mixture. The mixture was heated at 50° C. for 1 hour. After cooling to room temperature, the catalyst was filtered off, washed with EtOH. The combined filtrate and washings were concentrated to afford desired product (506 mg, 98.9%) as colorless oil.
Name
4-benzyl-N,N-dimethylmorpholine-2-carboxamide
Quantity
803 mg
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two
Yield
98.9%

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